molecular formula C15H14Cl2OS B2958787 2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene CAS No. 339010-83-2

2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene

Cat. No.: B2958787
CAS No.: 339010-83-2
M. Wt: 313.24
InChI Key: CVTXUNYSPBJAQQ-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene is a sulfur-containing aromatic compound characterized by a central benzene ring substituted with two chlorine atoms at positions 2 and 2. The molecule features a sulfanyl ether (-S-) linkage connecting the chlorinated benzene ring to a 4-methylphenyl group via an ethoxy spacer. This structural motif confers unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical research, particularly in studies exploring sulfur’s role in modulating reactivity and bioactivity .

Properties

IUPAC Name

2,4-dichloro-1-[2-(4-methylphenyl)sulfanylethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2OS/c1-11-2-5-13(6-3-11)19-9-8-18-15-7-4-12(16)10-14(15)17/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTXUNYSPBJAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with 2-bromoethyl 4-methylphenyl sulfide under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the aromatic ring or the sulfanyl group.

    Substitution: The dichlorobenzene moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified aromatic rings or reduced sulfanyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene is used in scientific research due to its diverse applications:

    Chemistry: As a reagent in organic synthesis to create more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural analogs differ in the oxidation state of the sulfur atom or the substituents attached to the benzene rings. Below is a systematic comparison:

Structural and Electronic Features

Compound Name Sulfur Oxidation State Molecular Formula Key Functional Groups
2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene 0 (Sulfide) C₁₅H₁₃Cl₂OS -Cl, -S- (sulfanyl ether)
2-(2,4-Dichlorophenoxy)ethyl 4-methylphenyl sulfoxide +2 (Sulfoxide) C₁₅H₁₄Cl₂O₂S -Cl, -SO- (sulfinyl ether)
Sulfonyl analogs (e.g., ) +4 (Sulfone/Sulfonate) Varies (e.g., C₁₅H₁₃Cl₂O₃S) -Cl, -SO₂- (sulfonyl ether or sulfonate)
  • Electronic Effects : Sulfides (S⁰) are electron-rich due to sulfur’s lone pairs, enhancing nucleophilicity. Sulfoxides (S⁺²) are polar and chiral, while sulfones (S⁺⁴) are highly electron-withdrawing, reducing aromatic ring reactivity .

Physical and Chemical Properties

Property Target Compound (Sulfide) Sulfoxide Analog Sulfonyl Derivatives
Polarity Low Moderate High
Solubility Lipophilic Moderate (polar solvents) High (aqueous/organic mixes)
Stability Prone to oxidation Stable to mild conditions Highly stable
Melting Point Not reported Not reported Higher (due to crystallinity)
  • Reactivity : Sulfides oxidize readily to sulfoxides/sulfones, limiting shelf-life in oxidative environments. Sulfonates (e.g., in ) act as leaving groups in nucleophilic substitutions, unlike sulfides .

Key Research Findings

  • Oxidative Stability : The sulfide’s susceptibility to oxidation necessitates stabilizers in formulations, whereas sulfoxides/sulfones are preferred for long-term applications .
  • Biological Activity : Sulfonyl-containing triazoles ( ) exhibit higher antifungal activity than sulfide analogs, likely due to enhanced target binding via sulfonyl oxygen atoms.
  • Synthetic Utility : Sulfonate esters ( ) are pivotal in multi-step syntheses as protecting groups or leaving agents, a role less feasible for sulfides.

Biological Activity

2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene is a complex organic compound with potential biological activities. Its structure includes a dichlorobenzene core, an ethoxy group, and a sulfanyl moiety attached to a methylphenyl group. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agriculture.

The compound's chemical properties are summarized in the following table:

PropertyValue
Molecular FormulaC13H12Cl2OS
Molecular Weight291.21 g/mol
Density1.37 g/cm³
Boiling Point241.6 °C
LogP3.39

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related sulfanyl compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections or as preservatives in food products .

Antioxidant Properties

The antioxidant capacity of similar compounds has been explored, revealing that they can scavenge free radicals effectively. This activity is attributed to the presence of the sulfanyl group, which may enhance electron donation capabilities, thereby reducing oxidative stress in biological systems .

Inhibition of Enzymatic Activity

Compounds with structural similarities have been studied for their ability to inhibit key enzymes involved in metabolic pathways. For example, certain derivatives have shown inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis, which could be leveraged for immunosuppressive therapies . The inhibition of DHODH by related compounds suggests that this compound may also exhibit similar enzymatic interactions.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various halogenated phenolic compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.

Case Study 2: Antioxidant Activity

A comparative analysis of antioxidant activities among several substituted phenols demonstrated that compounds containing sulfanyl groups exhibited higher scavenging activity against DPPH radicals compared to their non-sulfanylated counterparts. This suggests that the presence of the sulfanyl moiety in this compound could enhance its antioxidant properties.

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